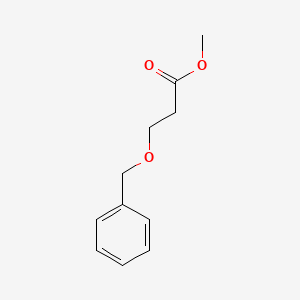

Methyl 3-(benzyloxy)propanoate

Description

The exact mass of the compound Methyl 3-(benzyloxy)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(benzyloxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyloxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLAGNDLRNXFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290364 | |

| Record name | Methyl 3-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4126-60-7 | |

| Record name | 4126-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(benzyloxy)propanoate

Introduction

Methyl 3-(benzyloxy)propanoate is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, incorporating both a methyl ester and a benzyl ether, offers two distinct points for chemical modification. The benzyl ether acts as a stable protecting group for the hydroxyl functionality, which can be readily removed under various conditions to reveal the free alcohol. This feature, combined with the reactivity of the methyl ester, makes it a versatile building block in multi-step synthetic sequences. This guide provides a comprehensive overview of the principal synthetic routes to Methyl 3-(benzyloxy)propanoate, offering detailed experimental protocols, a comparative analysis of methodologies, and an exploration of its applications in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of Methyl 3-(benzyloxy)propanoate is essential for its synthesis, purification, and application.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Molecular Weight | 194.23 g/mol [1] |

| IUPAC Name | methyl 3-(phenylmethoxy)propanoate[1] |

| CAS Number | 4126-60-7[1] |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in common organic solvents |

Synthetic Strategies: A Comparative Analysis

The synthesis of Methyl 3-(benzyloxy)propanoate can be approached through several strategic disconnections. The most common and practical methods include the Williamson ether synthesis, Fischer esterification, and the Michael addition. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and the presence of other functional groups in more complex substrates.

| Synthetic Route | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Williamson Ether Synthesis | Methyl 3-hydroxypropanoate, Benzyl bromide | O-alkylation | High yields, reliable for primary halides.[2] | Requires a strong base, potential for elimination side reactions with hindered substrates. |

| Fischer Esterification | 3-(Benzyloxy)propanoic acid, Methanol | Acid-catalyzed esterification | Simple reagents, thermodynamically controlled.[3][4] | Reversible reaction, requires removal of water, may not be suitable for acid-sensitive molecules.[3][4] |

| Michael Addition | Benzyl alcohol, Methyl acrylate | Conjugate addition | Atom-economical. | Can require a catalyst, potential for polymerization of the acrylate. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the three primary synthetic routes to Methyl 3-(benzyloxy)propanoate. These protocols are designed to be reproducible in a standard laboratory setting.

Method 1: Williamson Ether Synthesis

This is arguably the most direct and widely employed method for the synthesis of Methyl 3-(benzyloxy)propanoate. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide of methyl 3-hydroxypropanoate displaces the bromide from benzyl bromide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of Methyl 3-(benzyloxy)propanoate.

Experimental Protocol:

-

Preparation: To a solution of methyl 3-hydroxypropanoate (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.5 eq).

-

Reaction Initiation: Stir the resulting suspension at room temperature for approximately 30 minutes to facilitate the formation of the alkoxide.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the solid with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure.

-

Extraction: Dissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove any excess base), water, and finally with a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 3-(benzyloxy)propanoate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Method 2: Fischer Esterification

This method is suitable when the starting material is 3-(benzyloxy)propanoic acid. It involves the acid-catalyzed reaction of the carboxylic acid with an excess of methanol to form the corresponding methyl ester.

Reaction Scheme:

Caption: Fischer Esterification to yield Methyl 3-(benzyloxy)propanoate.

Experimental Protocol:

-

Preparation: Dissolve 3-(benzyloxy)propanoic acid (1.0 eq) in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.[3]

-

Work-up: Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: The crude product can be purified by silica gel column chromatography.

Method 3: Michael Addition

This route involves the conjugate addition of benzyl alcohol to methyl acrylate, typically catalyzed by a base. This method is atom-economical as all atoms from the reactants are incorporated into the final product.

Reaction Scheme:

Caption: Michael Addition for the synthesis of Methyl 3-(benzyloxy)propanoate.

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and potassium carbonate (catalytic amount) in a suitable solvent such as DMF.

-

Addition of Methyl Acrylate: Slowly add methyl acrylate (1.1 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure Methyl 3-(benzyloxy)propanoate.

Applications in Drug Development

The "benzyloxy" motif is prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The benzyl group can serve as a lipophilic component, enhancing membrane permeability, or act as a protecting group for a phenolic hydroxyl, which may be a key pharmacophoric element. Methyl 3-(benzyloxy)propanoate, and its derivatives, are valuable precursors in the synthesis of these complex molecules. For instance, benzyloxy-substituted propanoic acid derivatives have been utilized as building blocks in the development of novel therapeutics. While direct applications of Methyl 3-(benzyloxy)propanoate are often proprietary, its structural components are found in various drug candidates and approved drugs, highlighting its importance as a synthetic intermediate. For example, derivatives of benzyloxy-substituted quinoxalines, which can be synthesized from precursors like Methyl 3-(benzyloxy)propanoate, have shown promising antiproliferative activity.[5][6]

Conclusion

The synthesis of Methyl 3-(benzyloxy)propanoate can be effectively achieved through several well-established organic transformations. The Williamson ether synthesis offers a direct and high-yielding route from methyl 3-hydroxypropanoate, while the Fischer esterification is the method of choice when starting from 3-(benzyloxy)propanoic acid. The Michael addition presents an atom-economical alternative. The selection of the optimal synthetic strategy will depend on a careful consideration of factors such as starting material availability, reaction scale, and the chemical compatibility of other functional groups. The versatility of Methyl 3-(benzyloxy)propanoate as a synthetic intermediate ensures its continued relevance in the fields of organic synthesis and medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis. BenchChem.

- Quora. (2016, November 16).

- Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method.

- Careers360. (n.d.).

- ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.

- PubChem. (n.d.). Methyl 3-(benzyloxy)propanoate.

- MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.

- ResearchGate. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

Sources

- 1. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methyl 3-(benzyloxy)propanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(benzyloxy)propanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth analysis of the chemical properties, spectroscopic signatures, synthesis, and reactivity of Methyl 3-(benzyloxy)propanoate, a versatile bifunctional building block in modern organic synthesis.

Introduction: A Molecule of Strategic Importance

Methyl 3-(benzyloxy)propanoate (CAS No. 4126-60-7) is a valuable intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure uniquely combines a reactive methyl ester with a stable benzyl ether. This arrangement allows for selective chemical transformations; the ester moiety can be readily hydrolyzed or converted into amides, while the benzyl group serves as a robust, yet readily cleavable, protecting group for the hydroxyl function. This dual functionality makes it an ideal starting material for constructing more complex molecules, enabling chemists to introduce a protected C3 alcohol chain into a target structure. This guide will elucidate the core chemical characteristics and practical methodologies associated with this compound, grounding theoretical principles in actionable laboratory protocols.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and computed physical properties for Methyl 3-(benzyloxy)propanoate are summarized below. It is important to note that while extensive experimental data for physical constants like boiling and melting points are not widely published in readily accessible literature, computed values provide a reliable estimation for experimental planning.

Table 1: Chemical Identifiers

| Parameter | Value | Source(s) |

| CAS Number | 4126-60-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | methyl 3-(phenylmethoxy)propanoate | [1] |

| Common Synonyms | 3-Benzyloxy-propionic acid methyl ester | [1][2][3] |

Table 2: Computed Physical Properties

| Property | Value | Notes |

| Molecular Weight | 194.23 g/mol | Computed by PubChem.[1] |

| XLogP3 | 1.9 | A computed measure of hydrophobicity.[4] |

| Hydrogen Bond Donors | 0 | The molecule has no labile protons like -OH or -NH. |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can accept hydrogen bonds. |

| Rotatable Bonds | 5 | Indicates conformational flexibility. |

| Storage Temp. | Room Temperature, Sealed in dry | Recommended for maintaining stability.[2] |

Spectroscopic Signature Analysis: A Predictive Approach

Spectroscopic analysis is essential for structure verification and purity assessment. While a definitive, published spectrum for Methyl 3-(benzyloxy)propanoate is not available in the cited literature, we can confidently predict its characteristic spectral features based on its functional groups and data from analogous structures like methyl propanoate and benzyl ethers.

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is the most informative tool for verifying the structure. We expect to see five distinct signals corresponding to the different proton environments.

-

Aromatic Protons (δ ≈ 7.2-7.4 ppm): The five protons on the phenyl ring of the benzyl group will appear as a complex multiplet in this region.

-

Benzyl CH₂ (δ ≈ 4.5 ppm): The two protons of the benzylic methylene group (-O-CH₂ -Ph) will appear as a singlet, as there are no adjacent protons to cause splitting.

-

Methoxy Protons (δ ≈ 3.7 ppm): The three protons of the methyl ester group (-COOCH₃ ) will also be a sharp singlet.

-

Propanoate CH₂ (adjacent to ether O, δ ≈ 3.7-3.8 ppm): The two protons on the carbon adjacent to the ether oxygen (-O-CH₂ -CH₂-) will be a triplet, split by the neighboring methylene group.

-

Propanoate CH₂ (adjacent to C=O, δ ≈ 2.6 ppm): The two protons on the carbon alpha to the carbonyl (-CH₂ -C=O) will also be a triplet, split by the methylene group adjacent to the ether oxygen.[5]

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon spectrum provides a map of the unique carbon environments within the molecule.

-

Carbonyl Carbon (δ ≈ 172 ppm): The ester carbonyl carbon is the most deshielded and will appear far downfield.

-

Aromatic Carbons (δ ≈ 127-138 ppm): The six carbons of the benzene ring will show four distinct signals (one for the ipso-carbon attached to the CH₂, two for the ortho/meta carbons, and one for the para carbon).

-

Benzyl CH₂ (δ ≈ 73 ppm): The benzylic carbon.

-

Propanoate CH₂ (adjacent to ether O, δ ≈ 66 ppm): The carbon attached to the ether oxygen.

-

Methoxy Carbon (δ ≈ 52 ppm): The methyl ester carbon.

-

Propanoate CH₂ (adjacent to C=O, δ ≈ 34 ppm): The carbon alpha to the carbonyl.

Infrared (IR) Spectroscopy

The IR spectrum is ideal for confirming the presence of key functional groups.

-

C=O Stretch (≈ 1740 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group is the most prominent feature.[6]

-

C-O Stretches (≈ 1100-1250 cm⁻¹): Two distinct C-O stretching bands are expected: one for the ester C-O bond and one for the ether C-O bond.[6][7]

-

Aromatic C-H Stretch (> 3000 cm⁻¹): Weak to medium bands corresponding to the sp² C-H bonds of the benzene ring.

-

Aliphatic C-H Stretch (< 3000 cm⁻¹): Medium to strong bands for the sp³ C-H bonds of the methylene and methyl groups.[6]

-

Aromatic C=C Bends (≈ 1450-1600 cm⁻¹): Several sharp bands in the fingerprint region confirm the presence of the benzene ring.

Synthesis Methodologies: Building the Core Structure

The synthesis of Methyl 3-(benzyloxy)propanoate can be approached via two primary, reliable routes, each with distinct advantages depending on the available starting materials.

Method A: Fischer Esterification of 3-(Benzyloxy)propanoic Acid

This is the most direct and common method, involving the acid-catalyzed reaction of the parent carboxylic acid with methanol. The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product.

Causality and Experimental Rationale:

-

Excess Methanol: Methanol is used in large excess, serving as both a reactant and the solvent. According to Le Chatelier's principle, this high concentration of a reactant drives the equilibrium towards the formation of the methyl ester product.[8]

-

Acid Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄), is used catalytically. Its role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9]

-

Reflux: The reaction is heated to reflux to increase the reaction rate, allowing the system to reach equilibrium more quickly.[8][10]

Experimental Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Benzyloxy)propanoic acid (1.0 eq).

-

Reagents: Add a large excess of anhydrous methanol (e.g., 20-30 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

-

Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product.

-

Final Purification: Purify the crude ester by silica gel column chromatography if necessary.[11]

Method B: Williamson Ether Synthesis

An alternative strategy involves forming the benzyl ether bond as the key step. This is particularly useful if the starting material is the readily available Methyl 3-hydroxypropanoate.

Causality and Experimental Rationale: This reaction proceeds via a classic Sₙ2 mechanism.[12]

-

Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group of Methyl 3-hydroxypropanoate, forming a potent alkoxide nucleophile.

-

Alkylating Agent: Benzyl bromide or benzyl chloride is used as the electrophile. It must be a primary halide to ensure the Sₙ2 pathway is favored over E2 elimination, which can be a competing side reaction with secondary or tertiary halides.[13][14]

-

Solvent: An aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal as it solvates the cation of the base without interfering with the nucleophilicity of the alkoxide.[13]

Key Chemical Transformations for Synthetic Utility

The value of Methyl 3-(benzyloxy)propanoate lies in the selective manipulation of its two functional groups.

Saponification (Alkaline Hydrolysis of the Ester)

To unmask the carboxylic acid while leaving the benzyl ether intact, alkaline hydrolysis (saponification) is the method of choice.

Causality and Experimental Rationale: Unlike acid-catalyzed hydrolysis, which is reversible, saponification is an irreversible process.[15] The reaction is driven to completion because the final step involves an acid-base reaction where the departing methoxide ion deprotonates the newly formed carboxylic acid. This forms a resonance-stabilized carboxylate salt and methanol, a thermodynamically very favorable step. This irreversibility ensures high yields.[16]

Experimental Protocol: Saponification

-

Setup: Dissolve Methyl 3-(benzyloxy)propanoate (1.0 eq) in a mixture of methanol and water.

-

Reagent: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until TLC analysis shows complete consumption of the starting ester.

-

Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product, 3-(Benzyloxy)propanoic acid, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration or extract with an organic solvent like ethyl acetate.

Debenzylation (Cleavage of the Benzyl Ether)

To deprotect the hydroxyl group, catalytic hydrogenation is the most effective and clean method. This reaction cleaves the C-O bond of the benzyl ether, liberating the free alcohol and producing toluene as a byproduct.

Causality and Experimental Rationale:

-

Catalyst: Palladium on carbon (Pd/C) is the standard catalyst. The palladium surface adsorbs both the hydrogen gas and the aromatic ring of the benzyl group, bringing them into close proximity to facilitate the reaction.

-

Hydrogen Source: The reaction is typically run under an atmosphere of hydrogen gas (H₂).

-

Selectivity: This method is highly selective for the benzyl ether and will not reduce the ester group under standard conditions, making it an excellent choice for orthogonal protection strategies.[17]

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Dissolve Methyl 3-(benzyloxy)propanoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a flask designed for hydrogenation.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

-

Reaction: Seal the vessel, evacuate the air, and replace it with a hydrogen atmosphere (typically from a balloon or a Parr shaker).

-

Monitoring: Stir the reaction vigorously at room temperature for 4-24 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product, Methyl 3-hydroxypropanoate.

Safety, Handling, and Storage

While comprehensive toxicity data for Methyl 3-(benzyloxy)propanoate is not available, standard laboratory precautions for handling chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[10]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place away from incompatible materials.[2]

Conclusion and Outlook

Methyl 3-(benzyloxy)propanoate is a strategically important molecule whose value is derived from its bifunctional nature. The interplay between its stable, yet cleavable, benzyl ether protecting group and its synthetically versatile ester functionality provides chemists with a reliable tool for the construction of complex molecular architectures. The protocols and principles outlined in this guide—from predictable spectroscopic signatures to robust synthetic and deprotection strategies—are designed to empower researchers in drug discovery and chemical development to leverage the full potential of this compound with confidence and scientific rigor.

References

- BenchChem. (n.d.). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249712, Methyl 3-(benzyloxy)propanoate. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Fischer Esterification Procedure.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 525519, Methyl 3-[4-(benzyloxy)phenyl]propanoate. Retrieved from [Link]

- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from Organic Syntheses Procedure website.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- University of California, Irvine. (n.d.). Fischer Esterification.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- University of Wisconsin-Whitewater. (n.d.). Experiment 06 Williamson Ether Synthesis.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12692226, (R)-methyl 2-(benzyloxy)propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 17). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]

- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.

-

ResearchGate. (2019, January). Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-)-3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

- NIST. (n.d.). Propanoic acid, 3-phenoxy-, methyl ester.

- ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE.

-

YouTube. (2021, September 6). NMR spectrum of methyl propanoate | Learning Science. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Methyl (2r)-3-benzyloxy-2- propanoate.

-

Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

- Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

Sources

- 1. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Benzyloxy)propionic acid methyl ester | 4126-60-7 [chemicalbook.com]

- 3. Methyl 3-(benzyloxy)propanoate | CymitQuimica [cymitquimica.com]

- 4. (R)-methyl 2-(benzyloxy)propanoate | C11H14O3 | CID 12692226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. cerritos.edu [cerritos.edu]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. homework.study.com [homework.study.com]

- 17. qualitas1998.net [qualitas1998.net]

Structural Elucidation and Functional Group Identification

An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 3-(benzyloxy)propanoate

For researchers, scientists, and professionals in drug development, precise molecular communication through standardized nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that a given name corresponds to a single, unambiguous chemical structure. This guide provides a detailed technical breakdown of the IUPAC name for the bifunctional molecule, methyl 3-(benzyloxy)propanoate, elucidating the principles that govern its systematic naming.

The primary step in naming any organic molecule is to deconstruct its structure and identify the present functional groups. Methyl 3-(benzyloxy)propanoate comprises two key functional groups: an ester and an ether.

-

Ester Group: Characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to another carbon group. In this molecule, it is a methyl ester of a propanoic acid derivative.

-

Ether Group: Consists of an oxygen atom connected to two alkyl or aryl groups. Here, we have a benzyl group and the propanoate backbone linked through an oxygen atom, forming a benzyloxy ether.

Understanding the presence of these two distinct functional groups is critical for the subsequent application of IUPAC nomenclature rules.

The Principle of Priority in IUPAC Nomenclature

When a molecule contains more than one functional group, IUPAC has established a priority order to determine the principal functional group.[1][2][3] This principal group dictates the suffix of the compound's name, while all other functional groups are treated as substituents and are denoted by prefixes.[1][4]

A simplified priority order for common functional groups is as follows:

Carboxylic Acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols > Amines > Alkenes > Alkynes > Ethers > Halides[2]

As evident from this hierarchy, the ester functional group takes precedence over the ether functional group.[2][4][5] Consequently, the parent name of the molecule will be based on the ester, and the ether will be named as a substituent.

Systematic Derivation of the IUPAC Name

The IUPAC naming of methyl 3-(benzyloxy)propanoate can be broken down into a logical, step-by-step process:

Step 1: Naming the Ester

The nomenclature of an ester is analogous to that of a salt.[6][7] The name is divided into two parts:

-

The name of the alkyl group attached to the single-bonded oxygen atom of the ester.

-

The name of the carboxylate portion, derived from the corresponding carboxylic acid by changing the "-oic acid" suffix to "-oate".[6][8][9]

In the given molecule, the alkyl group attached to the oxygen is a methyl group.

The carboxylic acid-derived portion has a three-carbon chain, making it a derivative of propanoic acid. Therefore, the base name becomes propanoate .

Combining these gives the initial ester name: methyl propanoate .

Step 2: Identifying and Naming the Substituent

With the parent ester identified, we now turn our attention to the ether group, which is treated as a substituent on the propanoate chain. The substituent is a benzyl group attached through an oxygen atom, which is systematically named as a benzyloxy group.

Step 3: Numbering the Parent Chain

The parent propanoate chain must be numbered to indicate the position of the benzyloxy substituent. According to IUPAC rules, the carbon atom of the carbonyl group in an ester is assigned position 1.

Following this numbering, the benzyloxy group is attached to the third carbon atom of the propanoate chain.

Step 4: Assembling the Final IUPAC Name

The final IUPAC name is constructed by combining the names of the substituent (with its locant) and the parent ester. The substituent name precedes the parent name.

Therefore, the complete and correct IUPAC name for the molecule is methyl 3-(benzyloxy)propanoate .

An alternative, and also acceptable, IUPAC name is methyl 3-(phenylmethoxy)propanoate , where "phenylmethoxy" is a more systematic name for the "benzyloxy" group.[10] Both names are unambiguous and refer to the same chemical entity.

Experimental Workflow for Nomenclature Determination

For a practicing scientist presented with this structure, the logical workflow for determining the IUPAC name would be as follows:

Sources

- 1. medlifemastery.com [medlifemastery.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 6. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 10. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(benzyloxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Versatile Intermediate

In the landscape of organic synthesis and medicinal chemistry, the efficacy of a multi-step synthesis often hinges on the strategic selection of its constituent building blocks. Methyl 3-(benzyloxy)propanoate (CAS No. 4126-60-7 ) is a prime example of such a crucial intermediate.[1][2][3][4][5] It is a bifunctional molecule featuring a methyl ester and a benzyl ether, two functionalities that offer a blend of stability and reactivity, making it a valuable precursor in the synthesis of more complex molecular architectures.

The core value of this compound lies in the benzyl ether moiety, which serves as a robust protecting group for a hydroxyl function.[6][7][8] Benzyl groups are known for their stability across a wide range of reaction conditions, yet they can be cleaved selectively, most commonly via catalytic hydrogenolysis.[6][9][10] This allows chemists to mask a reactive alcohol while performing transformations on other parts of the molecule, such as the ester group. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, characterization data, and its application in the development of bioactive compounds.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 4126-60-7 | [1][2][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| IUPAC Name | methyl 3-(phenylmethoxy)propanoate | [1] |

| Synonyms | Methyl 3-(benzyloxy)propanoate, 3-Benzyloxypropionic acid methyl ester | [1][2][5] |

| Appearance | Typically a colorless oil | |

| Storage | Sealed in dry, room temperature conditions | [11] |

Synthesis: The Fischer Esterification Approach

The most direct and classical method for preparing Methyl 3-(benzyloxy)propanoate is the Fischer esterification of its parent carboxylic acid, 3-(benzyloxy)propanoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.[12]

Mechanistic Rationale

The Fischer esterification is an equilibrium-controlled process. The mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To ensure a high yield, the equilibrium must be shifted toward the products. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed.[12][13]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 3-(benzyloxy)propanoate.

Materials:

-

3-(Benzyloxy)propanoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(benzyloxy)propanoic acid (1.0 eq) in a significant excess of anhydrous methanol (e.g., 10-20 eq), which acts as both reactant and solvent.

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise.[14][15]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[14][16]

-

Dissolve the residue in ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[16]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-(benzyloxy)propanoate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Methyl 3-(benzyloxy)propanoate.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step in any synthetic protocol. Spectroscopic methods are the primary tools for this validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the presence of all proton environments. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), two triplets corresponding to the adjacent methylene groups of the propanoate chain, a singlet for the benzylic methylene protons (~4.5 ppm), and a multiplet for the aromatic protons of the benzyl group (~7.3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals are expected for the methyl ester carbon, the carbonyl carbon (~172 ppm), the aliphatic carbons, the benzylic carbon, and the aromatic carbons.[1]

-

IR (Infrared) Spectroscopy: Key functional groups can be identified. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. C-O stretching bands for the ether and ester will also be prominent.

-

MS (Mass Spectrometry): This confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 194.23 g/mol .[1]

Applications in Drug Discovery and Complex Synthesis

The true value of Methyl 3-(benzyloxy)propanoate is realized in its role as a versatile intermediate for constructing more complex, biologically active molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

A notable example is its use in the synthesis of novel quinoxaline derivatives. In a multi-step synthesis, Methyl 3-(benzyloxy)propanoate can be elaborated into precursors for compounds that have demonstrated significant antiproliferative activity against various cancer cell lines.[17]

Case Study: Synthesis of Bioactive Quinoxaline Derivatives

One synthetic strategy involves using a derivative of Methyl 3-(benzyloxy)propanoate to build a more complex scaffold. For instance, methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate is a key starting material that can be benzylated to form Methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate.[17] This intermediate is then further modified, for example, by hydrazinolysis of the ester, followed by coupling with various amines to generate a library of N-alkyl propanamides. These final compounds have been tested for their anticancer properties.[17]

This demonstrates the utility of the original benzyloxypropanoate structure as a foundational piece that can be integrated into a larger molecular framework designed to interact with biological targets. The benzyl group protects a key oxygen atom while other transformations are carried out, and the methyl ester provides a handle for further chemical elaboration.

Role as a Divergent Intermediate

The concept of a "divergent intermediate" is powerful in creating chemical libraries for screening.[18] Methyl 3-(benzyloxy)propanoate and its derivatives can serve this role, where the ester and the protected alcohol can be independently manipulated to create a wide array of final products from a single, common starting point.

Caption: Divergent synthetic pathways from Methyl 3-(benzyloxy)propanoate.

Conclusion

Methyl 3-(benzyloxy)propanoate, with CAS No. 4126-60-7, is more than a simple chemical. It is a strategically designed intermediate that offers synthetic chemists a reliable and versatile tool. Its well-defined physicochemical properties, straightforward synthesis via Fischer esterification, and the dual functionality provided by the stable-yet-labile benzyl ether and the reactive methyl ester make it an invaluable building block. For researchers in drug development, its application in constructing complex heterocyclic systems with proven biological activity underscores its importance in the ongoing quest for novel therapeutics.

References

-

The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Benzyl group. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Methyl 3-(benzyloxy)propanoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Methyl 3-[4-(benzyloxy)phenyl]propanoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl 3-(benzyloxy)propanoate - CAS:4126-60-7. (n.d.). Sunway Pharm Ltd. Retrieved January 12, 2026, from [Link]

-

CAS NO. 4126-60-7 | Methyl 3-(benzyloxy)propanoate. (n.d.). Arctom. Retrieved January 12, 2026, from [Link]

-

One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 12, 2026, from [Link]

-

Supplementary Information File. (n.d.). Retrieved January 12, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 12, 2026, from [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

(R)-methyl 2-(benzyloxy)propanoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Experiment 10: Fischer Esterification. (n.d.). Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved January 12, 2026, from [Link]

-

A divergent intermediate strategy yields biologically diverse pseudo-natural products. (2024, February 16). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Experiment 5: Fischer Esterification. (n.d.). DSpace@MIT. Retrieved January 12, 2026, from [Link]

-

Fischer Esterification: Preparation of methyl benzoate. (n.d.). Docsity. Retrieved January 12, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(benzyloxy)propanoate - CAS:4126-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. molcore.com [molcore.com]

- 5. Methyl 3-(benzyloxy)propanoate | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzyl group - Wikipedia [en.wikipedia.org]

- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4126-60-7|Methyl 3-(benzyloxy)propanoate|BLD Pharm [bldpharm.com]

- 12. athabascau.ca [athabascau.ca]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. docsity.com [docsity.com]

- 15. youtube.com [youtube.com]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]

- 18. A divergent intermediate strategy yields biologically diverse pseudo-natural products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 3-(benzyloxy)propanoate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-(benzyloxy)propanoate, a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven interpretation of the spectral features.

Introduction: The Molecular Blueprint

Methyl 3-(benzyloxy)propanoate (C₁₁H₁₄O₃) is an ester characterized by the presence of a benzyloxy group, which significantly influences its chemical properties and spectroscopic behavior.[1] Accurate characterization of this molecule is paramount for its application in complex synthetic pathways, ensuring purity and correct structural identity. This guide will dissect the information encoded within its various spectra, providing a holistic view of its molecular architecture.

Figure 1: Structure of Methyl 3-(benzyloxy)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

While a publicly available, experimentally validated ¹H NMR spectrum with full assignment is not readily accessible in the primary literature at the time of this writing, we can predict the expected spectrum based on established principles of chemical shifts and spin-spin coupling. The anticipated signals are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for Methyl 3-(benzyloxy)propanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Splitting |

| ~7.35 | multiplet | 5H | Ar-H | The five protons on the benzene ring are in a complex electronic environment, leading to a multiplet in the aromatic region. |

| ~4.50 | singlet | 2H | Ph-CH ₂-O | The methylene protons of the benzyl group are adjacent to an oxygen atom, which deshields them, shifting their signal downfield. The absence of adjacent protons results in a singlet. |

| ~3.75 | triplet | 2H | O-CH ₂-CH₂ | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the adjacent methylene group, resulting in a triplet. |

| ~3.68 | singlet | 3H | O-CH ₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a singlet in this region. |

| ~2.65 | triplet | 2H | CH₂-CH ₂-C=O | These methylene protons are adjacent to the carbonyl group, which deshields them. They are coupled to the adjacent methylene group, resulting in a triplet. |

Expertise & Experience: The prediction of these chemical shifts is based on the well-understood effects of electronegative atoms (oxygen) and anisotropic effects of the benzene ring and carbonyl group. The n+1 rule is applied to determine the multiplicity of the signals based on the number of neighboring non-equivalent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. The available data for Methyl 3-(benzyloxy)propanoate is summarized in Table 2.

Table 2: ¹³C NMR Spectral Data for Methyl 3-(benzyloxy)propanoate

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~172 | C =O | The carbonyl carbon of the ester is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a signal at the low-field end of the spectrum. |

| ~138 | Ar-C (quaternary) | The quaternary carbon of the benzene ring attached to the benzylic methylene group is deshielded by the aromatic system. |

| ~128.5 | Ar-C H | The protonated carbons of the benzene ring resonate in the typical aromatic region. |

| ~127.8 | Ar-C H | The protonated carbons of the benzene ring resonate in the typical aromatic region. |

| ~127.6 | Ar-C H | The protonated carbons of the benzene ring resonate in the typical aromatic region. |

| ~73 | Ph-C H₂-O | The benzylic carbon is attached to an electronegative oxygen atom, causing a significant downfield shift. |

| ~66 | O-C H₂-CH₂ | This methylene carbon is also attached to an electronegative oxygen, resulting in a downfield shift. |

| ~51.5 | O-C H₃ | The methyl carbon of the ester is deshielded by the adjacent oxygen atom. |

| ~34 | CH₂-C H₂-C=O | This methylene carbon is adjacent to the carbonyl group, which causes a moderate downfield shift. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Trustworthiness: The assignment of these peaks is consistent with extensive databases of ¹³C NMR chemical shifts and predictable substituent effects.[2] The distinct chemical shifts for each carbon atom provide a high degree of confidence in the structural assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of Methyl 3-(benzyloxy)propanoate displays characteristic absorption bands that confirm the presence of the ester and ether functionalities, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for Methyl 3-(benzyloxy)propanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3030 | Medium | C-H stretch | Aromatic C-H |

| ~2950, ~2870 | Medium | C-H stretch | Aliphatic C-H |

| ~1735 | Strong | C=O stretch | Ester carbonyl |

| ~1495, ~1450 | Medium | C=C stretch | Aromatic ring |

| ~1170 | Strong | C-O stretch | Ester C-O |

| ~1100 | Strong | C-O stretch | Ether C-O |

| ~740, ~700 | Strong | C-H bend | Aromatic C-H out-of-plane |

Expertise & Experience: The strong absorption at ~1735 cm⁻¹ is a hallmark of the ester carbonyl group. The presence of both ester and ether C-O stretching bands, along with the characteristic aromatic C-H and C=C absorptions, provides a cohesive and self-validating picture of the molecule's functional group composition.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering valuable clues about its structure.

Molecular Ion: The electron ionization (EI) mass spectrum of Methyl 3-(benzyloxy)propanoate is expected to show a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of the compound (C₁₁H₁₄O₃).[1]

Key Fragmentation Pathways: The fragmentation of the molecular ion is a critical aspect of structural elucidation. The benzylic group is particularly prone to cleavage, leading to characteristic fragment ions.

Figure 2: Proposed key fragmentation pathways for Methyl 3-(benzyloxy)propanoate.

Interpretation of Fragmentation:

-

m/z = 91: This is often the base peak in the mass spectra of compounds containing a benzyl group. It corresponds to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond and subsequent rearrangement. Its presence is a strong indicator of the benzyloxy moiety.

-

m/z = 163: Loss of a methoxy radical (•OCH₃) from the molecular ion.

-

m/z = 135: Loss of the carbomethoxy group (•COOCH₃) from the molecular ion.

-

m/z = 121: This fragment could arise from the cleavage of the C-C bond alpha to the ether oxygen.

Trustworthiness: These fragmentation patterns are consistent with established principles of mass spectrometry for esters and ethers.[3][4][5] The formation of the stable tropylium ion is a particularly reliable diagnostic feature.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectroscopic data, it is essential to follow standardized and well-controlled experimental protocols. The following provides a representative methodology for acquiring a ¹³C NMR spectrum.

Protocol: ¹³C Nuclear Magnetic Resonance Spectroscopy

Figure 3: Workflow for acquiring and processing a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert, volatile, and produces a single sharp signal at 0 ppm, providing a reliable reference point for chemical shifts.

-

Proton Decoupling: In ¹³C NMR, proton decoupling is employed to collapse the carbon signals into single lines, simplifying the spectrum and improving the signal-to-noise ratio.

-

Relaxation Delay: A sufficient relaxation delay between pulses is crucial to ensure that all carbon nuclei have returned to their equilibrium state, allowing for accurate quantitative analysis if needed.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-consistent structural elucidation of Methyl 3-(benzyloxy)propanoate. The combined insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry confirm the molecular formula C₁₁H₁₄O₃ and the presence of the characteristic methyl ester and benzyloxy functional groups. This detailed analysis serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

-

PubChem. Methyl 3-(benzyloxy)propanoate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0274760). [Link]

-

PubChem. Methyl 3-[4-(benzyloxy)phenyl]propanoate. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. METHYL-3-BENZYLOXYBENZOATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-275.

-

RSC Publishing. Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

-

YouTube. NMR spectrum of methyl propanoate | Learning Science. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl methanoate fragmentation pattern. [Link]

-

Semantic Scholar. Mass Spectrometry. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Methyl 3-(benzyloxy)propanoate | C11H14O3 | CID 249712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(benzyloxy)propanoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(benzyloxy)propanoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed assignment of chemical shifts and coupling constants, and the underlying scientific principles governing these observations. By integrating established NMR theory with data from analogous molecular fragments, this guide serves as an expert resource for the structural elucidation and quality control of this compound.

Introduction: The Structural Significance of Methyl 3-(benzyloxy)propanoate

Methyl 3-(benzyloxy)propanoate is a versatile bifunctional molecule incorporating both an ester and a benzyl ether moiety. These functional groups are prevalent in a wide array of organic molecules, including active pharmaceutical ingredients, natural products, and synthetic intermediates. The benzyloxy group, in particular, is a common protecting group for alcohols in multi-step organic synthesis, making the ability to unequivocally characterize molecules containing this functional unit of paramount importance.

¹H NMR spectroscopy is an indispensable analytical technique for the structural verification and purity assessment of organic compounds.[1] The precise chemical environment of each proton in a molecule generates a unique spectral signature, providing invaluable information about its connectivity and stereochemistry. A thorough understanding of the ¹H NMR spectrum of Methyl 3-(benzyloxy)propanoate is therefore crucial for any scientist working with this compound or related structures.

Molecular Structure and Predicted ¹H NMR Spectral Features

To fully appreciate the intricacies of the ¹H NMR spectrum, a foundational understanding of the molecule's structure is essential. The structure of Methyl 3-(benzyloxy)propanoate, with each unique proton environment labeled, is presented below.

Figure 1: Molecular Structure of Methyl 3-(benzyloxy)propanoate with proton designations.

Based on the structure, we can predict five distinct signals in the ¹H NMR spectrum:

-

-CH₂- (a): Methylene protons adjacent to the carbonyl group.

-

-CH₂- (b): Methylene protons adjacent to the benzyloxy ether oxygen.

-

-CH₂- (c): Benzylic methylene protons.

-

Ar-H (d): Aromatic protons of the phenyl group.

-

-OCH₃ (e): Methyl ester protons.

The anticipated chemical shifts, multiplicities, and integration values for these protons are detailed in the following table. These predictions are derived from established chemical shift ranges for similar functional groups.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ha (-CH₂-C=O) | 2.5 - 2.8 | Triplet | 2H |

| Hb (-O-CH₂-) | 3.7 - 3.9 | Triplet | 2H |

| Hc (Ph-CH₂-) | 4.4 - 4.6 | Singlet | 2H |

| Hd (Ar-H) | 7.2 - 7.4 | Multiplet | 5H |

| He (-OCH₃) | 3.6 - 3.8 | Singlet | 3H |

Table 1: Predicted ¹H NMR Spectral Parameters for Methyl 3-(benzyloxy)propanoate.

Detailed Spectral Analysis: A Step-by-Step Interpretation

While an experimental spectrum for Methyl 3-(benzyloxy)propanoate is not publicly available in major databases at the time of this writing, we can construct a highly accurate predicted spectrum and analyze its features in detail. This approach provides a robust framework for interpreting an actual spectrum should it be acquired.

The Aliphatic Region (δ 2.5 - 4.0 ppm)

The aliphatic region of the spectrum is characterized by the signals from the propanoate chain.

-

The Triplet at ~δ 2.6 ppm (Ha): These protons are on the carbon alpha to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, shifting them downfield. They are adjacent to the -CH₂- (b) protons, and according to the n+1 rule, their signal is split into a triplet (2+1=3).

-

The Triplet at ~δ 3.8 ppm (Hb): These protons are on the carbon adjacent to the ether oxygen. The electronegative oxygen atom deshields these protons to a greater extent than the carbonyl group affects Ha, resulting in a further downfield shift. These protons are coupled to the -CH₂- (a) protons, also resulting in a triplet. The coupling constant (J) for both triplets should be identical, typically in the range of 6-8 Hz.

The Methoxy and Benzylic Region (δ 3.6 - 4.6 ppm)

This region contains two sharp singlet signals.

-

The Singlet at ~δ 3.7 ppm (He): This signal corresponds to the three protons of the methyl ester group. These protons are attached to an oxygen atom, which shifts them downfield. As there are no adjacent protons, the signal appears as a singlet.

-

The Singlet at ~δ 4.5 ppm (Hc): This sharp singlet is characteristic of the benzylic protons. These two protons are adjacent to both an oxygen atom and a phenyl ring, leading to significant deshielding. With no neighboring protons, the signal is a singlet.

The Aromatic Region (δ 7.2 - 7.4 ppm)

-

The Multiplet at ~δ 7.3 ppm (Hd): The five protons on the phenyl ring are in a similar electronic environment and often appear as a complex, overlapping multiplet. In many cases, this signal may appear as a broad singlet, especially on lower-field NMR instruments.

The spin-spin coupling relationships between the aliphatic protons can be visualized as follows:

Figure 2: Vicinal coupling between Hₐ and Hₑ protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers seeking to acquire an experimental ¹H NMR spectrum of Methyl 3-(benzyloxy)propanoate, the following protocol is recommended.

4.1 Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.[1]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[1] A small amount can be added directly to the NMR tube.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

4.2 NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence is sufficient for routine acquisition. |

| Number of Scans | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the protons between scans, ensuring accurate integration. |

| Acquisition Time (aq) | 3-4 seconds | A longer acquisition time provides better resolution. |

| Spectral Width (sw) | 12-16 ppm | Ensures that all proton signals are captured within the spectral window. |

| Temperature | 298 K | Standard room temperature acquisition. |

4.3 Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Figure 3: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Conclusion: A Powerful Tool for Structural Elucidation

The ¹H NMR spectrum of Methyl 3-(benzyloxy)propanoate is a rich source of structural information. Through a careful analysis of chemical shifts, signal multiplicities, and integration values, a complete and unambiguous assignment of all proton resonances can be achieved. This technical guide provides a robust framework for both predicting and interpreting the spectrum of this important molecule. By following the outlined experimental protocol, researchers can confidently acquire high-quality data to support their synthetic and analytical endeavors. The principles discussed herein are broadly applicable to a wide range of organic molecules, reinforcing the power of ¹H NMR spectroscopy as a cornerstone of modern chemical research.

References

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available at: [Link]

-

PubChem. Methyl 3-(benzyloxy)propanoate. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information File. Available at: [Link]

-

Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

Royal Society of Chemistry. Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3). Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-(benzyloxy)propanoate

Introduction: Structural Elucidation of a Key Synthetic Intermediate

Methyl 3-(benzyloxy)propanoate (CAS No. 4126-60-7) is a valuable bifunctional molecule, incorporating both an ester and a benzyl ether.[1][2] This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules where a protected propanoic acid moiety is required. Unambiguous characterization of this compound is paramount to ensure purity and confirm structural integrity before its use in subsequent synthetic steps.

Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers direct insight into the carbon framework of the molecule.[3] Unlike ¹H NMR, where signal overlap can complicate interpretation, the significantly larger chemical shift range of ¹³C NMR (typically 0-220 ppm) provides excellent signal dispersion, allowing for the resolution of nearly every unique carbon atom in the molecule.[4][5]

This guide provides a comprehensive analysis of methyl 3-(benzyloxy)propanoate using ¹³C NMR spectroscopy. We will delve into the theoretical basis for the expected chemical shifts, present a robust, self-validating experimental protocol for acquiring quantitative data, interpret the resulting spectrum with detailed justifications for each signal assignment, and provide actionable insights for researchers utilizing this compound.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The structure of methyl 3-(benzyloxy)propanoate dictates that all 11 carbon atoms are chemically non-equivalent, meaning we expect to observe 11 distinct signals in a standard broadband decoupled ¹³C NMR spectrum. The local electronic environment of each carbon atom, governed by factors such as hybridization, electronegativity, and resonance effects, determines its specific chemical shift (δ).[6][7]

The primary influences on the chemical shifts in this molecule are:

-

The Ester Carbonyl Group (C=O): This sp²-hybridized carbon is double-bonded to one oxygen and single-bonded to another, resulting in significant electron withdrawal. This deshielding effect shifts the carbonyl carbon signal to the far downfield region of the spectrum.[4]

-

The Ether and Ester Oxygens (-O-): The highly electronegative oxygen atoms induce a downfield shift on adjacent (α) carbons through the inductive effect.[5] This effect diminishes with distance, affecting the β-carbons to a lesser extent.

-

The Aromatic Ring: The sp²-hybridized carbons of the benzene ring typically resonate in the 110-150 ppm range.[8] The specific shifts of the ipso, ortho, meta, and para carbons are subtly differentiated by their position relative to the benzylic ether substituent.

Based on these principles and analysis of spectral data from structural analogs such as benzyl methyl ether and methyl 3-methoxypropionate, a predicted ¹³C NMR spectrum can be constructed.[9][10]

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

To ensure that the resulting spectrum is not only qualitatively correct but also quantitatively reliable (i.e., signal intensity is directly proportional to the number of carbons), specific acquisition parameters must be employed. Standard ¹³C NMR experiments are often non-quantitative due to the variable Nuclear Overhauser Effect (NOE) and long spin-lattice relaxation times (T₁) of carbon nuclei.[11][12] The following protocol is designed to mitigate these issues, providing a self-validating dataset.

1. Sample Preparation: i. Accurately weigh 25-50 mg of high-purity methyl 3-(benzyloxy)propanoate. ii. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable solvent as it is chemically inert and its residual solvent peak (δ ≈ 77.16 ppm) does not typically interfere with signals from the analyte.[13] iii. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4] iv. Transfer the solution to a 5 mm NMR tube.